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Compound of Interest

Compound Name: Roselipin 2A

Cat. No.: B15574222

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the total synthesis of Roselipin 2A, a
complex glycolipid natural product. The proposed synthetic route is based on the successful
total synthesis of the closely related analogue, Roselipin 1A, and has been adapted to target
the specific stereochemistry and glycosylation pattern of Roselipin 2A.[1][2][3] Roselipins,
isolated from the marine fungus Gliocladium roseum KF-1040, have demonstrated inhibitory
activity against diacylglycerol acyltransferase (DGAT), making them promising targets for
metabolic research and drug development.[4]

Retrosynthetic Analysis

The synthetic strategy for Roselipin 2A employs a convergent approach, dissecting the
molecule into three key fragments: the C1-C13 polyketide backbone, the C14-C25 polyketide
segment, and the specific glycosyl donor required for Roselipin 2A. This strategy allows for the
parallel synthesis of complex intermediates, which are then coupled in the later stages.

A high-level retrosynthetic analysis is depicted below. The synthesis hinges on key
transformations including a Paterson aldol reaction to control the stereochemistry of the
polyketide chain, a Yamaguchi esterification for the formation of the ester linkage, and a
stereoselective glycosylation to install the sugar moiety.[1]
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Caption: Retrosynthetic analysis of Roselipin 2A.

Synthesis of the Polyketide Backbone

The synthesis of the complex polyketide core is achieved through the coupling of two major
fragments. The protocols for the synthesis of these fragments are adapted from the established
route towards Roselipin 1A.[1][2]

2.1. Synthesis of Fragment A (C1-C13 Aldehyde)

The synthesis of the C1-C13 aldehyde fragment relies on a series of stereoselective reactions
to install the multiple chiral centers. Key reactions include a vinylogous Mukaiyama aldol
reaction and a Paterson aldol reaction.[1]

Table 1: Summary of Key Steps for Fragment A Synthesis
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Reagents and

Step Reaction . Yield (%) Reference
Conditions
) Propionaldehyde
Vinylogous )
) , Silyl ketene
1 Mukaiyama Aldol ] 90 [1]
) acetal, TiCl4, -78
Reaction
°C
Silyl Ether TESCI,
2 . - - [1]
Protection imidazole, DMF
Reductive NaBH4,
3 - [1]
Cleavage THF/H20
Dess-Martin
4 Oxidation periodinane, 81 (over 3steps)  [1]
CH2CI2
Aldehyde from
Paterson Aldol step 4, boron
5 _ 88 [2]
Reaction enolate, THF, -78
°Cto0°C
Protection and
6 Functional Group  Multiple steps - [2]
Manipulations
Oxidative
7 NalO4, THF/H20 95 [1]
Cleavage

Experimental Protocol: Paterson Aldol Reaction (Step 5)

To a solution of the chiral ketone (1.0 equiv) in anhydrous diethyl ether (0.5 M) at 0 °C is
added (+)-Ipc2BCI (1.2 equiv) and triethylamine (1.5 equiv).

The reaction mixture is stirred at O °C for 2 hours to form the boron enolate.

The mixture is then cooled to -78 °C, and a solution of the a,3-unsaturated aldehyde from

the previous step (1.1 equiv) in diethyl ether is added dropwise.
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e The reaction is stirred at -78 °C for 3 hours and then warmed to 0 °C over 1 hour.

e The reaction is quenched by the addition of saturated aqueous NH4CI solution.

e The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are

washed with brine, dried over Na2S04, filtered, and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to afford the

desired anti-aldol product.

2.2. Synthesis of Fragment B (C14-C25 Ethyl Ketone)

The C14-C25 fragment is synthesized from commercially available starting materials, with key

steps involving asymmetric reductions and alkylations to set the required stereocenters.

Table 2: Summary of Key Steps for Fragment B Synthesis

Reagents and

Step Reaction L Yield (%) Reference
Conditions
) Chiral auxiliary-
Asymmetric o
1 ) containing ester, - [2]
Alkylation )
LDA, alkyl halide
Reductive
2 Removal of LiBH4, THF/H20 - [2]
Auxiliary
3 Oxidation to Swern oxidation 2]
Aldehyde or DMP
o ) Phosphonium
4 Wittig Reaction ) 91 2]
ylide, THF
_ Multiple steps to
Functional Group )
5 yield the ethyl - [2]

Interconversion

ketone

Experimental Protocol: Wittig Reaction (Step 4)
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To a suspension of the appropriate phosphonium salt (1.2 equiv) in anhydrous THF (0.3 M)
at 0 °C is added n-butyllithium (1.1 equiv) dropwise.

The resulting deep red solution is stirred at 0 °C for 30 minutes.

The mixture is cooled to -78 °C, and a solution of the aldehyde from the previous step (1.0
equiv) in THF is added.

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature
overnight.

The reaction is quenched with saturated aqueous NH4CI solution and extracted with ethyl
acetate (3x).

The combined organic layers are washed with brine, dried over MgSO4, filtered, and
concentrated.

Purification by flash chromatography provides the a,3-unsaturated ester.

Glycosylation and Final Assembly

The final stages of the synthesis involve the coupling of the polyketide fragments and the

subsequent glycosylation to introduce the sugar moiety specific to Roselipin 2A.

3.1. Fragment Coupling and Elaboration

The C1-C13 aldehyde and the C14-C25 ethyl ketone undergo a LIHMDS-mediated syn-
selective aldol reaction to form the carbon skeleton of the polyketide core.[1][5] Subsequent

functional group manipulations, including dehydration and selective deprotection, yield the

advanced polyketide intermediate ready for glycosylation.[1]

Table 3: Fragment Coupling and Elaboration
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. Reagents and .
Step Reaction . Yield (%) Reference
Conditions

Aldehyde
(Fragment A),
. Ketone
1 Aldol Reaction 60 [1][5]
(Fragment B),
LIHMDS, THF,

-78 °C

Martin's
2 Dehydration sulfurane, 90 [2]
CH2CI2

Selective DDQ,
3 _ 91 [2]
Deprotection CH2CI2/H20

3.2. Stereoselective Glycosylation

A key step in the synthesis of Roselipin 2A is the stereoselective introduction of the specific
sugar unit. This is achieved through a (3-selective mannosylation reaction.[1] The appropriate
glycosyl donor, derived from a suitable carbohydrate precursor, is coupled with the deprotected
hydroxyl group on the polyketide core.
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Caption: Final assembly workflow for Roselipin 2A.
Experimental Protocol: 3-Selective Mannosylation (Adapted)

» A solution of the glycosyl donor (e.g., a sulfoxide, 1.5 equiv) and the polyketide alcohol
acceptor (1.0 equiv) in anhydrous CH2CI2 is prepared under an argon atmosphere.

e The mixture is cooled to -78 °C.
+ A promoter, such as triflic anhydride (Tf20, 2.0 equiv), is added dropwise.
e The reaction is stirred at -78 °C for 1-2 hours, monitoring by TLC.

» Upon completion, the reaction is quenched with a hindered base (e.g., 2,6-di-tert-butyl-4-
methylpyridine).
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e The mixture is warmed to room temperature and diluted with CH2CI2.

e The organic layer is washed with saturated aqueous NaHCO3 and brine, then dried over
Na2S04.

« After filtration and concentration, the crude product is purified by flash chromatography to
yield the B-mannoside.

Final Deprotection

The concluding step in the total synthesis is the global deprotection of all protecting groups to
unveil the final Roselipin 2A molecule. This typically involves acidic or fluoride-mediated
cleavage of silyl ethers and hydrogenolysis or oxidative cleavage of other protecting groups.[6]

Experimental Protocol: Global Deprotection

» To a solution of the fully protected Roselipin 2A precursor in a suitable solvent (e.g.,
pyridine or a THF/pyridine mixture) in a plastic vial is added HF-pyridine (excess) at 0 °C.

e The reaction mixture is stirred at room temperature until TLC analysis indicates complete
removal of all silyl protecting groups.

e The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO3
solution at 0 °C.

o The mixture is extracted with ethyl acetate (3x). The combined organic extracts are washed
with brine, dried over Na2S04, filtered, and concentrated.

e The crude product is purified by preparative HPLC to afford pure Roselipin 2A.

Conclusion

This document outlines a comprehensive synthetic protocol for the total synthesis of Roselipin
2A, based on established methodologies for the synthesis of related natural products. The
convergent strategy, coupled with powerful stereoselective reactions, provides an efficient
pathway to this complex and biologically active molecule. These protocols and application
notes are intended to serve as a valuable resource for researchers in natural product
synthesis, medicinal chemistry, and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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